REACTION_CXSMILES
|
[C:1](=[N:4][OH:5])([NH2:3])[CH3:2].[CH:6]1([C:9](=[O:15])[CH2:10][C:11](OC)=O)[CH2:8][CH2:7]1>C1(C)C=CC=CC=1>[CH:6]1([C:9](=[O:15])[CH2:10][C:11]2[O:5][N:4]=[C:1]([CH3:2])[N:3]=2)[CH2:8][CH2:7]1
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Name
|
|
Quantity
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1.56 g
|
Type
|
reactant
|
Smiles
|
C(C)(N)=NO
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(CC(=O)OC)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
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Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
while distilling off the solvent and methanol
|
Type
|
CUSTOM
|
Details
|
formed in the reaction
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C(CC1=NC(=NO1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |